Product packaging for Monoethyl adipate(Cat. No.:)

Monoethyl adipate

Cat. No.: B1234035
M. Wt: 173.19 g/mol
InChI Key: UZNLHJCCGYKCIL-UHFFFAOYSA-M
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Description

Significance as a Versatile Chemical Intermediate

The versatility of monoethyl adipate (B1204190) stems from its bifunctional nature. This allows it to participate in a variety of chemical reactions, making it a crucial building block for more complex molecules. Its applications are diverse, ranging from its use as a plasticizer in polymers to an intermediate in the synthesis of pharmaceuticals. ebi.ac.ukebi.ac.ukcognitivemarketresearch.com

In the realm of materials science, monoethyl adipate is investigated for its role as a plasticizer, a substance added to polymers to increase their flexibility and durability. ebi.ac.ukebi.ac.ukcognitivemarketresearch.comdataintelo.com The demand for plasticizers is growing, particularly in industries like automotive, construction, and packaging. cognitivemarketresearch.comdataintelo.com Research is also focused on developing biodegradable and environmentally friendly plasticizers, where adipate esters are considered promising candidates due to their reduced toxicity compared to traditional phthalate-based plasticizers. nih.gov

Furthermore, this compound serves as a solvent in various industrial applications, including coatings, inks, and cleaning agents. cognitivemarketresearch.comdataintelo.com The push towards greener chemical processes has spurred interest in this compound as a more environmentally benign solvent alternative. cognitivemarketresearch.comdataintelo.com

Beyond these applications, this compound is a key intermediate in the synthesis of a wide array of organic compounds. chemicalbook.comthermofisher.com It is used in the production of polyesters, resins, adhesives, and sealants. dataintelo.commdpi.com In the agrochemical sector, it can function as a carrier solvent in pesticide and herbicide formulations. cognitivemarketresearch.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 626-86-8 georganics.sk
Molecular Formula C8H14O4 thermofisher.com
Molecular Weight 174.20 g/mol thermofisher.com
Appearance White to pale orange crystals or powder thermofisher.com
Melting Point 28-29 °C chemicalbook.com
Boiling Point 180 °C/18 mmHg chemicalbook.com
Density 0.98 g/mL at 25 °C chemicalbook.com
Refractive Index 1.439 (20°C) chemicalbook.com
Solubility Soluble in water chemicalbook.com

Overview of Research Trajectories and Current Challenges

Current research on this compound is following several key trajectories, driven by the need for more sustainable and efficient chemical processes. A significant area of investigation is the development of greener synthesis methods. Traditional chemical synthesis often involves harsh conditions and the use of potentially hazardous reagents. google.com

One of the primary challenges in synthesizing this compound is achieving high selectivity. The symmetrical structure of adipic acid makes its monoesterification difficult, often leading to the formation of the diester as a byproduct. google.comresearchgate.net This necessitates complex separation processes, which can be costly and inefficient. google.com

To address this, researchers are exploring alternative synthetic routes. Enzymatic synthesis, for instance, offers a promising "green" alternative. mdpi.com The use of enzymes, such as lipases and cutinases, can lead to highly selective reactions under mild conditions. mdpi.comresearchgate.net Studies have shown that enzymes can catalyze the desymmetrization of diethyl adipate to produce this compound with high yields and purity. mdpi.com For example, the cutinase ACut2 from Blastobotrys raffinosifermentans has been successfully used for this purpose, achieving up to 98% chemical yield of this compound. mdpi.com

Another innovative approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, making the process more economical and environmentally friendly. google.comresearchgate.net Research is also being conducted on reactive distillation, a process that combines reaction and separation in a single unit, to improve the efficiency of this compound synthesis. google.com

The development of bio-based routes to this compound is another critical research direction. researchgate.net As the chemical industry shifts towards renewable feedstocks, researchers are investigating methods to produce adipic acid and its derivatives from biomass. researchgate.netresearchgate.net For example, a sustainable pathway has been developed to produce monomethyl adipate from lignin-derived 2-methoxycyclohexanone (B1203222). researchgate.net

Challenges in the field also include the price volatility of raw materials like adipic acid and ethanol (B145695), and regulatory scrutiny on the use of certain chemicals. cognitivemarketresearch.com Overcoming these hurdles will require continued innovation in both catalyst development and process engineering.

Table 2: Research Focus on this compound

Research Area Key Objectives and Findings
Green Synthesis Development of environmentally friendly methods to reduce byproducts and energy consumption. researchgate.netgoogle.com
Enzymatic Catalysis Use of enzymes like lipases and cutinases for highly selective synthesis of this compound. mdpi.comresearchgate.net
Heterogeneous Catalysis Application of reusable solid acid catalysts to simplify purification processes. google.comresearchgate.net
Process Intensification Exploration of techniques like reactive distillation to improve efficiency. google.com
Bio-based Production Investigation of pathways to produce this compound from renewable resources like lignin. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13O4- B1234035 Monoethyl adipate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

6-ethoxy-6-oxohexanoate

InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)/p-1

InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCCC(=O)[O-]

Synonyms

adipic acid monoethyl ester
monoethyl adipate

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Monoethyl Adipate

Conventional Esterification Pathways for Monoethyl Adipate (B1204190) Production

The most common approach to producing monoethyl adipate is through the direct esterification of adipic acid with ethanol (B145695). This method, known as Fischer esterification, is an equilibrium-limited reaction and typically requires a catalyst to achieve reasonable reaction rates. murov.info

Acid-Catalyzed Esterification of Adipic Acid

In this process, adipic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. murov.info The reaction proceeds in two consecutive steps: the formation of this compound, followed by the potential formation of diethyl adipate. To enhance the yield of the desired monoester, an excess of the less expensive reactant, usually the alcohol, is often employed. murov.info Another strategy to drive the equilibrium towards the products is the removal of water as it is formed. murov.info

One patented method involves heating adipic acid and sulfuric acid in an organic solvent to form adipic anhydride (B1165640). This intermediate is then reacted with absolute ethanol to produce this compound with high yield (96-97%) and purity (over 99.0%). google.com The reaction temperature for the initial dehydration step is typically between 145-170°C, and the subsequent alcoholysis is carried out at 45-65°C. google.com

Another approach utilizes a macroporous cation exchange resin as a reusable catalyst. google.com In this method, adipic acid and the resin are suspended in toluene, and an organic ethyl ester is added dropwise to carry out the esterification. This process boasts high yields and environmentally friendly aspects due to catalyst reusability and solvent recovery. google.com

Process Parameters Influencing Yield and Selectivity

Several process parameters significantly impact the yield and selectivity of this compound in acid-catalyzed esterification.

Temperature: The reaction temperature influences both the reaction rate and the equilibrium position. Higher temperatures generally lead to faster reaction rates. For instance, in a method using an acid catalyst in an organic solvent, the initial dehydration of adipic acid is conducted at a reflux temperature of 145-170°C, while the subsequent esterification with ethanol is maintained at a lower temperature of 45-65°C to control selectivity. google.com

Catalyst: The choice and concentration of the catalyst are crucial. Strong mineral acids like sulfuric acid are effective but can lead to side reactions and corrosion issues. murov.info Heterogeneous catalysts, such as ion exchange resins, offer advantages in terms of separation and reusability. google.com

Water Removal: As esterification is a reversible reaction, the removal of water as it is formed shifts the equilibrium towards the product side, thereby increasing the yield. murov.info This can be achieved through techniques like azeotropic distillation. murov.info

Selective Synthesis Strategies for this compound

To overcome the selectivity challenges of conventional esterification, several specialized strategies have been developed to favor the formation of this compound.

Chemical Desymmetrization via Controlled Hydrolysis of Diesters

An alternative route to this compound is the selective hydrolysis of the corresponding diester, diethyl adipate. This process, known as desymmetrization, involves breaking one of the two ester linkages to yield the monoester. nih.gov

Saponification, or base-catalyzed hydrolysis, of diethyl adipate can be controlled to selectively produce this compound. This is a consecutive reaction where diethyl adipate is first hydrolyzed to this compound, which can then be further hydrolyzed to adipic acid. umich.edu The key to high selectivity is to stop the reaction after the first hydrolysis step.

The kinetics of the saponification of diethyl adipate with sodium hydroxide (B78521) have been studied, revealing it to be a second-order, irreversible, consecutive reaction in an alkaline solution. umich.edu The rate constants for the hydrolysis of the diester and the monoester are different, which allows for the possibility of selective synthesis. umich.edu Careful control of reactant concentrations and reaction time is necessary to maximize the yield of the monoester. umich.edu For example, errors in the initial hydroxide concentration can significantly affect the calculated rate constants and, consequently, the product distribution. umich.edu

Reactive distillation is a process that combines chemical reaction and distillation in a single unit. This technique has been successfully applied to the saponification of diethyl adipate to enhance the selectivity towards this compound. researchgate.netdoaj.orguobaghdad.edu.iquobaghdad.edu.iq

In this process, the saponification reaction is carried out in the distillation column. As this compound is formed, it is continuously removed from the reaction zone by distillation, preventing its further conversion to adipic acid. researchgate.netdoaj.orguobaghdad.edu.iquobaghdad.edu.iq This approach has been shown to significantly increase the conversion of diethyl adipate to this compound, with reported yields reaching 86%, a five-fold enhancement compared to the reaction without distillation. researchgate.netdoaj.orguobaghdad.edu.iq

The optimization of reactive distillation for this process involves controlling parameters such as the concentration of the sodium hydroxide solution. Increasing the NaOH concentration up to a certain point (around 40% excess) can lead to a higher conversion to the monoester and a purer product in the distillate. researchgate.netuobaghdad.edu.iq However, further increases in NaOH concentration can hinder the reaction. researchgate.netuobaghdad.edu.iq

Table 1: Comparison of Synthetic Methods for this compound

Synthetic Method Key Features Reported Yield Reported Purity Reference
Acid-Catalyzed Esterification (via Adipic Anhydride) Two-step process involving the formation of adipic anhydride followed by alcoholysis. 96-97% >99.0% google.com
Acid-Catalyzed Esterification (with Ion Exchange Resin) Uses a reusable solid acid catalyst, environmentally friendly. High (specific value not detailed) High (specific value not detailed) google.com
Saponification of Diethyl Adipate (Batch) Consecutive reaction requiring careful control of conditions. Dependent on reaction control Dependent on reaction control umich.edu
Saponification of Diethyl Adipate (Reactive Distillation) Combines reaction and separation to enhance selectivity. 86% High (specific value not detailed) researchgate.netdoaj.orguobaghdad.edu.iq

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Adipic acid
Ethanol
Diethyl adipate
Sulfuric acid
Adipic anhydride
Toluene
Hydrochloric acid
Saponification Reactions and Optimization

Biocatalytic Approaches for this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes allows for reactions under mild conditions, often with high specificity, reducing the formation of unwanted byproducts.

A key biocatalytic route to this compound (MEA) is the enzymatic desymmetrization of the symmetric diester, diethyl adipate (DEA). This process involves the selective hydrolysis of one of the two ester groups on the DEA molecule.

Recent research has highlighted the use of the cutinase ACut2, from the yeast Blastobotrys raffinosifermentans, for this purpose. mdpi.comresearchgate.netnih.gov Initial experiments using the unpurified ACut2 culture supernatant resulted in a product mixture containing 78% MEA and 19% of the diacid, adipic acid (AA), as a byproduct. mdpi.comresearchgate.netnih.gov

To enhance the selectivity towards the desired monoester, reaction conditions were optimized. By carefully adjusting the pH and the concentration of the free enzyme, the selectivity was significantly improved, achieving a composition of 95% MEA with only 5% AA. mdpi.comresearchgate.netnih.gov This demonstrates that reaction engineering plays a crucial role in directing the enzymatic activity towards the partial hydrolysis of the diester. In an up-scaled batch reaction, this optimization led to a chemical yield of 98% MEA and an isolated yield of 87.8%. mdpi.comnih.gov This high yield establishes the ACut2-catalyzed biosynthesis as a viable alternative to other methods. mdpi.comnih.gov

Biocatalyst SystemSubstrateProduct(s)Yield / SelectivityReference
Unpurified ACut2 supernatantDiethyl AdipateThis compound, Adipic Acid78% MEA, 19% AA mdpi.com, researchgate.net, nih.gov
pH & concentration adjusted free ACut2Diethyl AdipateThis compound, Adipic Acid95% MEA, 5% AA mdpi.com, researchgate.net, nih.gov
Immobilized ACut2Diethyl AdipateThis compound, Adipic Acid93% MEA, 3-4% AA mdpi.com, researchgate.net, nih.gov
Optimized & up-scaled adsorbed ACut2Diethyl AdipateThis compound, Adipic Acid98% chemical yield, 87.8% isolated yield mdpi.com, nih.gov

The development and immobilization of biocatalysts are critical for creating robust, efficient, and recyclable systems for industrial chemical synthesis. europa.eu Immobilization involves attaching enzymes to solid supports, which can enhance their stability, simplify product separation, and allow for the reuse of the biocatalyst over multiple reaction cycles. europa.eunih.gov

In the context of this compound synthesis, the immobilization of the cutinase ACut2 was investigated to further improve reaction selectivity and catalyst reusability. mdpi.comresearchgate.net When the ACut2 culture supernatant was immobilized on a carrier, adjustments to the pH during the immobilization process and control over the enzyme loading on the carrier resulted in a product stream containing 93% MEA and an even lower byproduct concentration of 3–4% adipic acid. mdpi.comresearchgate.netnih.gov

General strategies for biocatalyst immobilization include adsorption, covalent bonding, or entrapment in matrices like hydrogels. europa.eu The use of magnetic nanoparticles as a support material is a promising approach, as it provides a high surface-area-to-volume ratio for enzyme loading and allows for easy separation of the biocatalyst from the reaction mixture using a magnetic field. nih.gov While immobilization can sometimes lead to a reduction in the enzyme's kinetic activity compared to its free form, it generally increases operational stability, especially in non-aqueous solvents or at elevated temperatures. nih.gov

Enzymatic Desymmetrization of Diethyl Adipate

Advanced Synthetic Routes and Novel Catalytic Systems

Beyond biocatalysis, research into advanced synthetic routes employing novel catalytic systems aims to develop more efficient and environmentally benign processes for producing monoesters like this compound.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous as they can be easily separated and recycled. google.comresearchgate.net

While direct heterogeneous catalysis for this compound synthesis from diethyl adipate is not widely reported, related processes demonstrate the potential of this approach. For instance, the selective mono-esterification of adipic acid has been achieved using a heterogeneous acid catalyst. In one study, acidic aluminum oxide (Al2O3) was used to catalyze the reaction between adipic acid and methanol (B129727) at room temperature. This system showed high selectivity for the monoester, achieving an 80% yield of monomethyl adipate after 48 hours. The catalyst could be recovered by simple filtration. The selectivity towards the monoester remained high even when reaction conditions were varied, such as changing the catalyst concentration or reaction time. This principle of using a solid acid catalyst for selective mono-esterification is directly applicable to the synthesis of this compound from adipic acid and ethanol.

CatalystReactantsPrimary ProductYieldReaction TimeReference
Acidic Al2O3Adipic Acid, MethanolMonomethyl Adipate80%48 hours

Ionic liquids (ILs) are salts that are liquid below 100°C and are considered green alternatives to volatile organic solvents due to their non-volatility, thermal stability, and high polarity. researchgate.netacs.org They can act as both solvents and catalysts in chemical reactions. researchgate.netmdpi.com

A novel and sustainable pathway for producing a monoalkyl adipate has been developed using an acidic ionic liquid to catalyze the selective oxidation of a lignin-derived feedstock. researchgate.net Researchers developed a metal-free process to produce monomethyl adipate from 2-methoxycyclohexanone (B1203222) and oxygen (O2) under mild conditions. researchgate.net

Using the acidic ionic liquid [HSO3PMim][HSO4] as a catalyst, a high conversion of 2-methoxycyclohexanone (99.4%) was achieved, with a corresponding yield of 66.6% for monomethyl adipate. researchgate.net The study proposed that the cation of the ionic liquid forms hydrogen bonds with the substrate, initiating C-H and C-C bond cleavage, while the anion stabilizes intermediates in the oxidation process. researchgate.net This strategy demonstrates the feasibility of producing monoalkyl adipates in an environmentally friendly manner from renewable sources, advancing the field of green chemistry. researchgate.netresearcher.life

CatalystSubstrateOxidantProductConversionYieldReference
[HSO3PMim][HSO4]2-methoxycyclohexanoneO2Monomethyl Adipate99.4%66.6% researchgate.net

Reactivity and Mechanistic Investigations of Monoethyl Adipate

Reaction Mechanisms of Esterification and Hydrolysis Processes

The primary routes to synthesizing and hydrolyzing monoethyl adipate (B1204190) involve acid-catalyzed esterification and hydrolysis, which are essentially reversible processes.

The formation of monoethyl adipate from adipic acid and ethanol (B145695) is a classic example of Fischer-Speier esterification. This acid-catalyzed reaction proceeds through a multi-step nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen on one of adipic acid's carboxyl groups by an acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon. Subsequently, an ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Following a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields this compound and regenerates the acid catalyst. masterorganicchemistry.comscispace.com Since adipic acid is a dicarboxylic acid, this esterification is a consecutive reaction, where the initial product, this compound, can undergo a second esterification at its remaining carboxylic acid group to form diethyl adipate. scispace.com An alternative synthetic route involves the initial conversion of adipic acid to adipic anhydride (B1165640), which then undergoes alcoholysis with ethanol. google.com This method can enhance selectivity towards the monoester by reducing the formation of the diester byproduct. google.com

The hydrolysis of this compound back to adipic acid and ethanol under acidic conditions follows the microscopic reverse of the Fischer esterification mechanism. chemguide.co.uk The process begins with the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. chemguide.co.uk This forms a tetrahedral intermediate, which, after proton transfers, eliminates a molecule of ethanol to yield the protonated carboxylic acid. Final deprotonation gives adipic acid and regenerates the acid catalyst.

This compound can also be formed through the controlled hydrolysis of diethyl adipate. This process, often a saponification reaction using a base like sodium hydroxide (B78521), is a consecutive reaction where diethyl adipate is first hydrolyzed to this compound, which can then be further hydrolyzed to adipic acid. umich.eduuobaghdad.edu.iq The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one of the ester groups, forming a tetrahedral intermediate. The subsequent elimination of an ethoxide ion yields adipic acid, which is then deprotonated by the strongly basic ethoxide to form a carboxylate salt and ethanol. Acidic workup is required to obtain the final carboxylic acid products. Enzymatic hydrolysis using cutinases or lipases also provides a highly selective pathway for the desymmetrization of diethyl adipate to produce high yields of this compound under mild conditions. nih.govmdpi.comnih.gov

Kinetic Studies of this compound Formation and Transformation

The rates of formation and consumption of this compound are critical for optimizing its synthesis and for understanding its persistence in various systems. Kinetic studies provide the quantitative data necessary for this analysis.

The kinetics of adipate ester reactions are often modeled as a series of consecutive steps. For instance, the saponification of diethyl adipate with sodium hydroxide is a second-order, irreversible, consecutive homogeneous reaction. umich.edu The reaction sequence can be represented as:

Step 1: Diethyl Adipate + NaOH → this compound + Ethanol (Rate Constant: k₁)

Step 2: this compound + NaOH → Adipate Salt + Ethanol (Rate Constant: k₂)

Kinetic models for such systems involve a set of differential equations describing the change in concentration of each species over time. A study on the saponification of diethyl adipate determined the rate constants for these consecutive reactions at various temperatures. umich.edu

Table 1: Rate Constants for the Saponification of Diethyl Adipate at Various Temperatures umich.edu
Temperature (K)k₁ (L mol⁻¹ s⁻¹)k₂ (L mol⁻¹ s⁻¹)
273.60.00290.0014
283.50.00840.0040
293.10.02100.0098
303.20.04900.0225

Similarly, the acid-catalyzed esterification of adipic acid with an alcohol like methanol (B129727) (analogous to ethanol) is modeled as two reversible cascade reactions with monoester as the intermediate. scispace.com Kinetic models like the Yadav and Thathagar (YT) model have been successfully applied to represent the experimental data for the esterification of dicarboxylic acids over solid acid catalysts. sphinxsai.com For the esterification of adipic acid with methanol over an Amberlyst 15 catalyst, the activation energy was determined to be 14.471 kJ/mol. sphinxsai.com

Temperature: As indicated in Table 1, an increase in temperature significantly increases the rate constants for both steps of saponification, as expected from the Arrhenius equation. umich.edu Likewise, in acid-catalyzed esterification, raising the temperature from 313 K to 333 K was found to increase the conversion of adipic acid and the forward reaction rate due to the higher kinetic energy of the molecules. sphinxsai.com

Reactant Concentration/Ratio: In the esterification of adipic acid, using an excess of alcohol shifts the equilibrium towards the formation of the ester products. sphinxsai.com However, studies have shown that beyond a certain point, increasing the alcohol-to-acid ratio may not lead to a significant rise in conversion. An optimal methanol-to-adipic acid ratio of 15:1 was identified in one study. sphinxsai.com In the saponification of diethyl adipate using reactive distillation, increasing the concentration of sodium hydroxide solution up to a certain point (40%) led to an increase in the conversion to this compound. uobaghdad.edu.iq

Catalyst Concentration: For catalyzed reactions, the catalyst loading is a crucial parameter. In the esterification of adipic acid with methanol using a solid acid catalyst (Amberlyst 15), increasing the catalyst loading from 5% to 10% w/w resulted in a significant increase in the reaction rate. sphinxsai.com This is attributed to the greater number of available active sites for the reaction. sphinxsai.com

pH: In enzymatic hydrolysis, pH is a critical factor for both enzyme activity and reaction selectivity. For the hydrolysis of diethyl adipate using the cutinase ACut2, the highest yield of this compound (92%) was achieved at a pH of 7.5. nih.govmdpi.com Deviating from the optimal pH led to a decrease in the monoester yield due to its subsequent hydrolysis to adipic acid. nih.govmdpi.com

Table 2: Qualitative Influence of Reaction Conditions on the Rate of this compound Formation
ConditionProcessEffect of IncreaseSource
TemperatureEsterificationIncreases Rate sphinxsai.com
TemperatureSaponificationIncreases Rate umich.edu
Alcohol/Acid RatioEsterificationIncreases Rate (up to an optimum) sphinxsai.com
Catalyst LoadingEsterificationIncreases Rate sphinxsai.com
pHEnzymatic HydrolysisRate is optimal at a specific pH (e.g., 7.5) nih.govmdpi.com

Applications in Advanced Materials Science and Organic Synthesis

Monoethyl Adipate (B1204190) as a Building Block in Complex Organic Synthesis

The unique structure of monoethyl adipate makes it a valuable precursor in the synthesis of specialized organic molecules. Its linear six-carbon backbone, functionalized differently at each end, allows for sequential and controlled chemical modifications.

This compound is recognized as an important intermediate in organic and pharmaceutical synthesis. unilongmaterial.comunilongindustry.comgoogle.comgoogle.com Its structure is foundational for building more complex molecules. For instance, monoesters of dicarboxylic acids are a key class of intermediates for various pharmaceuticals. To illustrate, the closely related compound, monomethyl adipate, is a key intermediate for producing antitumor agents, such as 1,3,4-thiadiazole (B1197879) hydroxamic acids, and certain anti-inflammatory drugs. This highlights the utility of the adipic acid monoester structure in medicinal chemistry. Furthermore, derivatives of this compound, such as its glycosides, are synthesized to create complex bioactive molecules. nih.gov

In the agrochemical sector, this compound has demonstrated significant utility, particularly as an active agent in plant protection. mdpi.com Research has shown that it can activate resistance mechanisms in plants, helping them defend against various pathogens. nih.govresearchgate.netresearchgate.net

Detailed studies have focused on its effect on the phytopathogen Botrytis cinerea, a fungus that causes grey mould disease on many crops. researchgate.net Key research findings indicate that this compound:

Effectively inhibits the germination of fungal spores at an early stage, preventing the development of the germ tube. researchgate.net

Reduces the growth and hyphal development of the fungus on plant tissues, such as tomato leaves and fruits. researchgate.net

Can completely suppress grey mould disease on produce like tomatoes under controlled conditions. researchgate.net

Its effectiveness is dependent on concentration and the pH of the application environment. researchgate.net

The compound is also cited as an intermediate in the synthesis of dyestuffs, though specific examples in publicly available research are less detailed than its agrochemical applications. unilongmaterial.comunilongindustry.com

Precursor Role in Pharmaceutical Intermediate Development

Incorporation into Polymer Systems and Functional Materials

The dual functionality of this compound makes it a prime candidate for incorporation into polymers, where it can act as a monomer, a modifying agent, or a structural linker to impart specific properties to the final material.

This compound can participate in polymerization reactions to form polyesters. Its carboxyl group can react with a diol, while its ethyl ester group can undergo transesterification. A study on enzymatic polyester (B1180765) synthesis specifically investigated the reaction between this compound and 1,6-hexanediol, demonstrating its viability as a monomer in polyesterification processes. core.ac.uk The adipate backbone is a common component in many commercial polyesters, such as poly(propylene adipate) and poly(butylene adipate-co-terephthalate), which gives context to the utility of adipate-based monomers. wikipedia.orgmdpi.commdpi.com The use of monomers with pre-existing functional groups, like the free carboxylic acid in this compound, is a key strategy in creating functional polyesters without the need for complex protection-deprotection steps. mdpi.comuni-halle.de

There is a growing demand for monoesters like this compound to be used as monomeric linkers and spacer groups in the design of advanced functional polymers, with notable applications in medicinal chemistry and for dental materials. researchgate.netresearchgate.netnih.gov

Spacers are crucial components in many polymer structures as they can:

Provide flexibility and improved processability to otherwise rigid polymer backbones. researchgate.net

Serve as a flexible tether, ensuring that functional groups attached to the polymer have sufficient mobility and accessibility to participate in reactions. researchgate.net

Control the physical, chemical, and biological properties of the final material by determining the distance between functional units or polymer chains. nih.gov

Role in the Synthesis of Functional Polyesters and Copolymers

Research into Biological System Interactions

This compound is not merely a synthetic building block; it also exhibits notable interactions with biological systems, a subject of ongoing research. These interactions are primarily observed in its effects on plant life and its engagement with specific enzymes.

The compound has been shown to induce resistance in plants against both biotic stresses (pathogens) and abiotic stresses (like salinity). nih.gov Its most well-documented biological effect is its antifungal activity. researchgate.net Studies on the phytopathogen Botrytis cinerea have revealed that this compound acts on the fungal cell membrane, affecting its permeability without causing lysis (cell rupture). researchgate.net It also interferes with the polyamine content within the fungal mycelium, a mode of action observed in other antifungal agents. researchgate.net These effects prevent the fungus from successfully attaching to and penetrating the host plant's leaves. researchgate.net

At a more fundamental level, research has delved into the specific molecular interactions between this compound and enzymes. In a significant study, the crystal structure of an inactive mutant of a cutinase-like enzyme (Cut190*S176A) from Saccharomonospora viridis was determined while in complex with this compound. nih.govjst.go.jp This research provided a structural snapshot of the enzyme-substrate interaction, suggesting that the observed complex corresponds to a "post-reaction" state. jst.go.jpresearchgate.netacs.org In this state, the ester group of this compound is positioned away from the enzyme's active site, providing critical insights into the catalytic cycle of polyester-degrading enzymes. nih.govjst.go.jp

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 626-86-8 nih.gov
Molecular Formula C₈H₁₄O₄ nih.gov
Molecular Weight 174.2 g/mol unilongindustry.comgoogle.com
Appearance White to off-white solid or crystalline powder unilongindustry.comgoogle.com
Melting Point 28-29 °C google.comgoogle.com
Boiling Point 285 °C (at 760 mmHg); 180 °C (at 18 mmHg) unilongindustry.comgoogle.com
Density ~0.98 g/mL (at 25 °C) unilongindustry.com
Refractive Index ~1.439 (at 20 °C) unilongindustry.comgoogle.com
Solubility Soluble in water; soluble in organic solvents like alcohol and ether. nih.govgoogle.com

Table 2: Enzymatic Synthesis of this compound (MEA) via Desymmetrization of Diethyl Adipate (DEA)

This table summarizes the yield of MEA from DEA using the cutinase ACut2 from B. raffinosifermentans under various conditions.

Biocatalyst FormKey ConditionMEA YieldAdipic Acid (Byproduct)Source(s)
Unpurified Culture SupernatantInitial, unoptimized~78%~19% mdpi.comnih.gov
Unpurified Culture SupernatantOptimized pH (7.5)92% - 95%7% - 5% mdpi.com
Carrier-Immobilized EnzymeOptimized pH and loading93%3% - 4% mdpi.com
Carrier-Immobilized EnzymeUp-scaled batch reaction98% (chemical yield)2% nih.gov

Investigations into Plant Resistance Mechanisms

This compound (MEA) and its derivatives have emerged as significant compounds in the study of plant defense, acting as elicitors that activate innate resistance mechanisms against various pathogens. nih.govnih.govresearchgate.net These molecules are part of a class of synthetic elicitors, which are small, drug-like compounds capable of inducing immune responses in plants without being directly toxic to the invading organisms. nih.gov This approach offers a promising alternative to conventional pesticides. nih.gov

Research has demonstrated that aliphatic monoesters like MEA can enhance the protective effects in plants under pathogen attack. nih.govresearchgate.net The application of these compounds can trigger a state of heightened alert in the plant, preparing it to defend against biotic stresses. One of the key derivatives studied is an amide derived from this compound, 5-(3-aminopropylcarbamoil) ethyl pentanoate, which provided significant protection for pepper plants against the pathogen Alternaria solani. tandfonline.com

Studies on the necrotrophic fungus Botrytis cinerea, a pathogen that affects a wide range of plants including tomatoes, have shown that adipic acid monoethyl ester (AAME) can effectively inhibit its growth. researchgate.net The application of AAME successfully suppressed spore germination at its earliest stages and hindered the development of the germ tube. researchgate.net This inhibitory effect is concentration-dependent and influenced by pH. researchgate.net In experiments on tomato fruits, AAME treatment was shown to completely inhibit infection by B. cinerea. researchgate.nettandfonline.com Furthermore, a combination of adipic acid monoethyl ester and 1,3-diaminepropane has been shown to induce tolerance to salt stress in tomato plants, suggesting a link between the mechanisms that control responses to biotic and abiotic stresses. tandfonline.com

The research findings highlight the potential of this compound and its derivatives as agents for crop protection by activating the plant's own defense systems.

Pathogen/StressHost PlantTreatment CompoundObserved EffectReference
Botrytis cinerea (Grey Mould)Tomato (Fruit)Adipic acid monoethyl ester (AAME)Completely suppressed grey mould disease. tandfonline.com Inhibited spore germination and mycelium development. researchgate.net researchgate.nettandfonline.com
Alternaria solaniPepper5-(3-aminopropylcarbamoil) ethyl pentanoate (derived from MEA)Provided high protection against the pathogen. tandfonline.com
Alternaria solani, Botrytis cinereaTomato1,2,3,4-Tetra-O-acetyl-6-ethyladipate-β-D-glucopyranose (AAME derivative) and 1,3-diaminepropaneActivated resistance against both pathogens. tandfonline.com
Salt StressTomatoAdipic acid monoethyl ester and 1,3-diaminepropane (DAAME)Induced tolerance to salt stress, ameliorated oxidative damage, and maintained photosynthetic rates. tandfonline.com

Metabolic Engineering Applications

Metabolic engineering, the targeted modification of cellular and metabolic networks, is increasingly employed to produce valuable chemicals from renewable sources. acs.org this compound, recognized for its value in agriculture and as a chemical intermediate, has become a target for production through engineered biological systems. nih.govfishersci.ptfishersci.at

A primary focus of metabolic engineering in this context has been the enzymatic synthesis of MEA through the desymmetrization of its corresponding diester, diethyl adipate (DEA). nih.govnih.gov This process utilizes enzymes, such as cutinases and lipases, which are optimized through protein and metabolic engineering to selectively hydrolyze one of the two ester groups on the symmetrical DEA molecule, yielding the desired monoester.

Researchers have successfully overexpressed lipase (B570770) and cutinase genes in non-conventional yeasts like Blastobotrys raffinosifermentans to create efficient biocatalysts for this transformation. nih.govnih.govresearchgate.net For instance, the cutinase ACut2 from B. raffinosifermentans was engineered for the selective synthesis of MEA from DEA. nih.govnih.gov Initial experiments with the unpurified enzyme yielded up to 78% MEA. nih.govnih.gov Through further optimization of reaction conditions, such as pH and enzyme concentration, the selectivity was significantly improved, achieving yields of up to 95% MEA with only 5% of the adipic acid by-product. nih.govnih.gov When the enzyme was immobilized on a carrier, a 93% yield of MEA was obtained with an even lower concentration of adipic acid (3-4%). nih.govnih.gov In scaled-up processes, this biocatalytic method achieved a chemical yield of 98% and an isolated yield of 87.8%. nih.govnih.gov

These advancements establish a bio-based production route for this compound, offering a sustainable alternative to traditional chemical synthesis methods. nih.govnih.gov The use of engineered microbes as cellular factories represents a key strategy in the broader shift towards a bio-based economy for specialty and commodity chemicals. sci-hub.seresearchgate.net

Enzyme SystemSubstrateProductKey FindingsReference
Cutinase ACut2 (Blastobotrys raffinosifermentans)Diethyl adipate (DEA)This compound (MEA)Unpurified enzyme: 78% MEA yield. Optimized free enzyme: 95% MEA yield. Immobilized enzyme: 93% MEA yield. nih.govnih.gov
Lipase Alip2-c6 hp (Blastobotrys raffinosifermentans)Diethyl adipate (DEA)This compound (MEA)Screened and identified for the desymmetrization of DEA to MEA. MEA can serve as a monomeric spacer for functional polymers. researchgate.net

Analytical Characterization Methodologies in Monoethyl Adipate Research

Chromatographic Techniques for Purity Assessment and By-product Analysis

Chromatographic methods are essential for separating monoethyl adipate (B1204190) from a mixture of reactants, by-products, and impurities. The choice between gas and liquid chromatography often depends on the volatility and thermal stability of the analytes.

Gas chromatography is a primary technique for assessing the purity of monoethyl adipate and quantifying volatile impurities. In typical synthetic preparations, GC is used to monitor the reaction's progress and to determine the final product's purity. For instance, the synthesis of this compound can be monitored to ensure high product content, with some methods reporting purities as high as 99.51%, and minimal presence of unreacted adipic acid, a common impurity. google.com Commercial grades of this compound often specify a purity of greater than 97.0% as determined by GC.

The technique is also adept at identifying by-products from the synthesis, such as diethyl adipate, and residual reactants like ethanol (B145695). When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of these related substances. rsc.orggcms.cz The analysis of similar compounds, like dimethyl adipate, by GC-MS demonstrates the utility of this method in separating and identifying ester compounds from reaction mixtures. rsc.org

Table 1: Reported Purity of this compound using Gas Chromatography

Reported PurityImpurity (Free Acid)Source
99.38%0.15% google.com
98.43%0.85% google.com
99.51%0.08% google.com
99.27%0.31% google.com

High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of less volatile compounds and degradation products that may not be suitable for GC analysis. diva-portal.org In studies of polyester (B1180765) degradation, such as that of poly(butylene-adipate-co-terephthalate) (PBAT), HPLC is a key technique for quantifying the release of monomers, including adipic acid. rsc.orgrsc.org This approach is directly applicable to monitoring the hydrolysis of this compound back to adipic acid.

The use of HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) enhances the capability to identify and quantify a wide range of degradation products, even at trace levels. diva-portal.orgresearchgate.net For example, methods have been developed for the analysis of monoester metabolites from related diesters in various matrices. atamanchemicals.com These methods often involve a separation on a C18 column and can be adapted for the analysis of this compound and its potential non-volatile degradation products.

Gas Chromatography (GC) Applications

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in the this compound molecule. The IR spectrum provides a unique fingerprint of the compound. thermofisher.com Key characteristic absorption bands for this compound include a broad O-H stretch from the carboxylic acid group, C-H stretching from the alkyl chain, and two distinct C=O (carbonyl) stretching bands. One carbonyl stretch corresponds to the ester functional group and the other to the carboxylic acid functional group. The presence of these specific bands confirms the structure of a molecule containing both an ester and a carboxylic acid. nih.gov

Table 2: Key IR Absorption Bands for this compound

Functional GroupTypical Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Alkyl)2950-2850
C=O (Ester)~1735
C=O (Carboxylic Acid)~1710
C-O (Ester and Carboxylic Acid)1300-1000

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used for unambiguous structural confirmation. nih.govguidechem.com

In the ¹H NMR spectrum of this compound, distinct signals are observed for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl groups, and the other methylene protons in the adipate backbone. chemicalbook.com Similarly, the ¹³C NMR spectrum shows characteristic chemical shifts for the carbonyl carbons of the ester and carboxylic acid, the carbons of the ethyl group, and the different methylene carbons in the main chain. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
CH₃ (Ethyl)~1.25Triplet
CH₂ (Internal)~1.65Multiplet
CH₂ (Adjacent to C=O, acid)~2.35Triplet
CH₂ (Adjacent to C=O, ester)~2.30Triplet
CH₂ (Ethyl)~4.12Quartet
OH (Carboxylic Acid)Variable, broadSinglet

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. chemicalbook.comchemicalbook.com When analyzed by GC-MS with electron ionization (EI), this compound will produce a molecular ion peak corresponding to its molecular weight (174.19 g/mol ), although it may be weak. guidechem.com More importantly, it will display a characteristic fragmentation pattern. Common fragments would arise from the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or through cleavage of the alkyl chain. researchgate.net

Electrospray ionization (ESI), often coupled with HPLC, is a softer ionization technique that is also used. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the loss of a proton from the carboxylic acid group. nih.govnih.gov

Theoretical and Computational Chemistry Studies on Monoethyl Adipate

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of monoethyl adipate (B1204190), from its three-dimensional shape to its electronic characteristics.

The flexible aliphatic chain of monoethyl adipate allows it to adopt numerous conformations. Computational studies, often employing Density Functional Theory (DFT), are used to determine the most stable (lowest energy) conformations of the molecule. These calculations involve optimizing the molecular geometry to find the minima on the potential energy surface. The analysis of the electronic structure provides critical information about the molecule's reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.net While specific DFT studies exclusively on this compound are not abundant in publicly available literature, general principles of dicarboxylic acid monoesters suggest that the carboxyl and ester groups are the primary sites of electronic activity.

In enzymatic studies, the conformation of this compound upon binding to an enzyme's active site has been investigated. X-ray crystallography of a PET-degrading cutinase mutant in complex with this compound has revealed distinct "engaged" and "open" forms. acs.orgrcsb.org These structures are thought to represent pre- and post-reaction states, where the ester bond is either positioned near the catalytic site or pointing away from it. acs.orgrcsb.org Molecular dynamics simulations further suggest that the substrate is cleaved in the engaged form, after which the enzyme must change to the open form to release the products, a process accelerated by the presence of Ca²⁺ ions. rcsb.org These studies highlight how computational modeling complements experimental structural data to build a dynamic picture of molecular interactions. researchgate.netbiorxiv.org

Table 1: Calculated Physicochemical and Topological Properties of this compound This table presents computationally derived properties for this compound, which are useful in modeling its behavior.

PropertyValueSource
Molecular Weight174.19 g/mol nih.gov
Topological Polar Surface Area (TPSA)63.6 Ų nih.gov
Number of Rotatable Bonds6 ambeed.com
Number of H-bond Acceptors4 ambeed.com
Number of H-bond Donors1 ambeed.com
XLogP3-AA (Octanol-water partition coefficient)0.6 nih.gov

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net DFT methods, such as B3LYP, are effective for predicting vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For this compound, theoretical calculations would involve computing the vibrational frequencies corresponding to its fundamental modes of vibration. These can be assigned to specific bond stretches (e.g., C=O, C-O, O-H), bends, and torsions within the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the optimized molecular structure.

While a detailed, published computational spectroscopic analysis specifically for this compound is scarce, the NIST Chemistry WebBook does provide an experimental IR spectrum for reference. nist.gov The combination of experimental data with theoretical predictions from DFT calculations provides a powerful approach for detailed structural elucidation. rsc.org

Table 2: Key Infrared (IR) Absorption Regions for this compound Functional Groups This table outlines the expected IR absorption regions for the main functional groups in this compound, which can be correlated with computationally predicted vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Aliphatic)Stretching2850-2960
C=O (Carboxylic Acid)Stretching1700-1725
C=O (Ester)Stretching1735-1750
C-O (Ester/Acid)Stretching1000-1300

Electronic Structure Analysis and Conformational Studies

Simulation of Reaction Pathways and Catalytic Interactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis (esterification) and degradation (hydrolysis) of this compound.

In heterogeneous catalysis, the adsorption of reactants onto a catalyst surface is a critical first step. Computational models can calculate the adsorption energy of this compound on various catalytic surfaces, such as metal oxides or zeolites. These calculations help in understanding catalyst-substrate interactions and in designing more efficient catalysts.

Simulations can map out the entire energy profile of a reaction, identifying transition states and calculating activation energy barriers. For the synthesis of this compound via the esterification of adipic acid with ethanol (B145695), computational models can clarify the role of the catalyst (e.g., acid catalysts) in facilitating the reaction. chemicalbook.com

Conversely, the hydrolysis of this compound can also be modeled. Numerical simulations have been used to investigate the hydrolysis of related adipate esters in various environments. chemrxiv.org These models can predict reaction rates under different conditions (e.g., pH) and help understand the degradation pathways. chemrxiv.org Enzymatic hydrolysis is another area of active research, where molecular dynamics simulations are used to understand how an enzyme, such as a cutinase, selectively cleaves the ester bond. acs.orgmdpi.com These simulations show the dynamic conformational changes that occur in both the enzyme and the substrate during the catalytic cycle. acs.orgbiorxiv.org

Environmental Fate and Biodegradation Research of Monoethyl Adipate

Biodegradation Pathways and Mechanisms

The principal pathway for the degradation of monoethyl adipate (B1204190) is the hydrolysis of its single ester bond. This cleavage results in the formation of two smaller, naturally occurring molecules: adipic acid and ethanol (B145695). This process can be mediated by microorganisms present in various environmental compartments.

Direct studies focusing exclusively on the microbial degradation of monoethyl adipate in specific environmental matrices like soil and water are limited. However, its role as a transient metabolite in the biodegradation of more complex adipate esters is well-documented.

Research on the biodegradation of adipate-based plasticizers, such as di(2-ethylhexyl) adipate (DEHA) and various alkyl butoxyethyl adipates, consistently identifies the corresponding monoester as a primary intermediate. nih.govcpsc.govnih.gov In studies conducted in soil, these monoesters are often found only in trace amounts, which suggests that they are rapidly degraded further by soil microorganisms. nih.gov This rapid subsequent breakdown prevents the accumulation of the monoester in the environment.

The biodegradation of this compound yields two primary metabolites:

Adipic acid: A dicarboxylic acid that is a common natural product.

Ethanol: A simple alcohol.

Microbial Degradation Studies in Environmental Matrices

Enzymatic Degradation Kinetics and Enzyme Specificity

The enzymatic breakdown of this compound is central to its environmental degradation. This process is primarily carried out by a class of enzymes known as hydrolases, which use water to break chemical bonds.

Various hydrolytic enzymes, particularly cutinases and lipases, have demonstrated high efficiency in breaking down adipate esters. While much of the research focuses on the controlled synthesis of this compound from diethyl adipate (DEA), these studies provide valuable insight into the enzymes that also catalyze the subsequent degradation of this compound into adipic acid, often as an undesired side reaction. mdpi.comnih.gov

Cutinases, such as ACut2 from the yeast Blastobotrys raffinosifermentans, are highly effective at hydrolyzing adipate esters. mdpi.comnih.gov Lipases sourced from microorganisms like Pseudomonas cepacia and Rhizopus oryzae are also recognized as some of the most efficient enzymes for polyester (B1180765) degradation, including polymers containing adipate. mdpi.comresearchgate.net Furthermore, cutinases from Aspergillus oryzae have been shown to effectively degrade poly(butylene succinate-co-adipate) (PBSA), highlighting their capability to act on adipate ester bonds. nih.gov

Table 1: Hydrolytic Enzymes Active on Adipate Esters

The rate at which enzymes degrade this compound is influenced by several environmental factors, most notably pH and temperature.

pH: The pH of the surrounding environment has a dramatic effect on the enzymatic hydrolysis of this compound. Research on the cutinase ACut2 demonstrated that the hydrolysis of this compound to adipic acid is significantly favored at lower pH values. In experiments designed to produce this compound from diethyl adipate, a neutral to slightly alkaline pH (7.5) was optimal for accumulating the monoester. mdpi.comnih.gov However, as the pH was lowered, the yield of this compound decreased while the concentration of adipic acid increased, indicating a higher rate of monoester degradation under more acidic conditions. mdpi.comnih.gov

Table 2: Effect of pH on the Hydrolysis of Diethyl Adipate (DEA) and this compound (MEA) by Cutinase ACut2 after 6 Hours

Temperature: Like most enzymatic reactions, the degradation of this compound is temperature-dependent. Studies involving the enzymatic degradation of adipate-containing polyesters are often conducted at temperatures around 37°C to optimize enzyme activity. mdpi.com While the synthesis of MEA using cutinase ACut2 was performed at 30°C, it is expected that its degradation would accelerate at moderately higher temperatures, up to the point where the enzyme begins to denature. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of adipic acid, a precursor to monoethyl adipate (B1204190), often relies on petrochemical feedstocks and processes that can have a significant environmental impact. researchgate.net Consequently, a major thrust of future research is the development of sustainable and green synthesis routes for monoethyl adipate itself. This involves a multi-faceted approach focusing on renewable feedstocks and environmentally friendly reaction conditions.

A key strategy is the utilization of biomass-derived platform molecules. researchgate.net Adipic acid can be produced from renewable resources like glucose through biocatalytic or chemocatalytic pathways. wur.nlnih.gov The subsequent esterification of this "green" adipic acid with bio-ethanol presents a fully bio-based route to this compound. Research is focused on optimizing these conversion processes to improve yields and reduce energy consumption, making them economically competitive with conventional methods. nih.gov

Exploration of Novel Biocatalytic Systems

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. The selective synthesis of a monoester like this compound from a symmetric dicarboxylic acid or its diester is a significant challenge for traditional chemistry but an area where enzymes excel. mdpi.com

A promising future direction is the exploration and engineering of novel enzymes for this compound synthesis. A notable example is the use of the cutinase ACut2 from the yeast Blastobotrys raffinosifermentans for the highly selective desymmetrization of diethyl adipate (DEA). mdpi.com In this process, the enzyme selectively hydrolyzes one of the two ester groups of DEA to produce this compound with very high yields, reaching up to 98%, while minimizing the formation of the fully hydrolyzed by-product, adipic acid. mdpi.com Research efforts are focused on:

Enzyme Immobilization: Attaching enzymes to solid supports, which enhances their stability and allows for easy separation and reuse over multiple reaction cycles. mdpi.comgoogle.com

Process Optimization: Fine-tuning reaction parameters such as pH and enzyme concentration to maximize selectivity and yield. mdpi.com For instance, adjusting the pH during the ACut2-catalyzed reaction significantly improved the yield of this compound to 95% with the free enzyme and 93% with the immobilized form. mdpi.com

Enzyme Discovery and Engineering: Screening for new enzymes with superior activity and stability or modifying existing ones through protein engineering to enhance their performance for industrial-scale production.

Lipases are another class of enzymes being extensively studied for ester synthesis. nih.govresearchgate.net Immobilized Candida antarctica lipase (B570770) B, for example, has been successfully used in the synthesis of dimethyl adipate, a related compound. nih.gov Applying similar lipase-based systems to the synthesis of this compound is an active area of investigation, with research focusing on reaction kinetics and optimization using methodologies like Response Surface Methodology (RSM). google.comnih.gov

Advanced Materials Design Leveraging this compound as a Key Synthon

This compound’s structure, featuring both a carboxylic acid and an ester functional group, makes it a valuable synthon, or building block, for designing advanced materials. researchgate.netpolysciences.com Its bifunctionality allows it to be incorporated into polymer chains to create materials with tailored properties.

A significant area of future research is the use of this compound and its derivatives in the synthesis of biodegradable polyesters. wur.nlwikipedia.org Polyesters based on adipic acid, such as poly(ethylene adipate) (PEA), are known for their biodegradability. wikipedia.org By using this compound as a comonomer, researchers can introduce specific functionalities and control the polymer architecture. This can influence properties like flexibility, degradation rate, and compatibility with other materials, making them suitable for applications in medicine, such as drug delivery systems and tissue engineering scaffolds. mdpi.com

Future work will likely focus on:

Copolymerization: Reacting this compound with other monomers, such as diols or other dicarboxylic acids, to create novel copolyesters. This allows for precise control over the final material's properties. For example, enzymatic synthesis has been used to create high-molecular-weight polyesters from monomers like dimethyl adipate and various diols. nih.govrsc.org

Functional Polymers: Utilizing the free carboxylic acid group of this compound to attach other molecules, creating functional polymers for specialized applications. These could include polymer-drug conjugates or materials with specific surface properties. mdpi.com

Polymer Networks: Employing this compound derivatives in the formation of cross-linked polymer networks or hydrogels. These materials are being investigated for their swelling behavior and potential use in controlled release applications. mdpi.com

The development of efficient polymerization techniques, including enzymatic ring-opening polymerization of cyclic esters derived from adipic acid, will further expand the possibilities for creating advanced materials from synthons like this compound. researchgate.net

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

To accelerate the development of new synthetic routes and materials, a fundamental understanding of the underlying reaction mechanisms is crucial. Future research will increasingly rely on an integrated approach that combines experimental studies with powerful computational modeling.

Experimental work will continue to focus on detailed kinetic studies to understand how different factors—such as catalyst type, temperature, and substrate concentration—affect the rate and selectivity of this compound synthesis. mdpi.comnih.gov For instance, kinetic analysis of the lipase-catalyzed synthesis of dimethyl adipate revealed a Ping-Pong Bi-Bi mechanism with substrate inhibition, providing valuable information for process optimization. nih.gov

Complementing these experiments, computational chemistry will provide insights that are difficult to obtain through experimental means alone. researchgate.netbiorxiv.org Techniques such as Density Functional Theory (DFT) can be used to:

Model Reaction Pathways: Elucidate the step-by-step mechanism of catalytic reactions, identifying transition states and reaction intermediates. researchgate.net

Understand Enzyme-Substrate Interactions: Simulate how this compound or its precursors bind to the active site of an enzyme. biorxiv.org This knowledge is critical for the rational design of more efficient enzyme variants. For example, crystal structures of a PET-degrading enzyme mutant in complex with this compound have provided valuable insights into the enzymatic reaction cycle. biorxiv.org

Predict Catalyst Performance: Screen potential catalysts and reaction conditions in silico to guide experimental efforts, saving time and resources.

By combining detailed experimental data with the predictive power of computational models, researchers can gain a deeper mechanistic understanding. This synergy will be instrumental in designing the next generation of highly efficient and sustainable processes for the synthesis and utilization of this compound.

Q & A

Basic: What methodological approaches are recommended for synthesizing Monoethyl Adipate with high purity in laboratory settings?

Answer: this compound (MEA) can be synthesized via reactive distillation using the saponification of Diethyl Adipate with sodium hydroxide (NaOH). Key parameters include maintaining NaOH concentrations between 40%–60%, which maximizes conversion rates to MEA (up to 86%) while minimizing disodium adipate formation. Reactive distillation facilitates continuous removal of MEA from the reaction mixture, preventing secondary hydrolysis. Experimental designs should prioritize layer separation (aqueous vs. ester phases) and monitor distillate composition using spectroscopic methods (e.g., FTIR or NMR) .

Basic: Which analytical techniques are validated for quantifying this compound in environmental or biological matrices?

Answer: EPA Method 506 recommends liquid-liquid extraction (LLE) or liquid-solid extraction (LSE) followed by gas chromatography-mass spectrometry (GC-MS) for detecting adipate esters in aqueous samples. For biological matrices, enzymatic hydrolysis coupled with HPLC-UV or LC-MS/MS is effective, as esterases may hydrolyze MEA into adipic acid and ethanol, requiring quantification of both parent and metabolite compounds .

Advanced: How can reactive distillation parameters be optimized to maximize this compound yield while minimizing disodium adipate formation?

Answer: Optimization requires balancing residence time, NaOH concentration, and temperature. Higher NaOH concentrations (40%–60%) enhance saponification efficiency but risk over-hydrolysis. Temperature gradients should favor volatility of MEA over Diethyl Adipate. Process modeling (e.g., Aspen Plus®) can simulate phase equilibria and reaction kinetics to identify optimal conditions. Experimental validation should include real-time monitoring of distillate composition via inline spectroscopy .

Advanced: What experimental designs are appropriate for assessing the reproductive and developmental toxicity of this compound, considering data gaps in existing literature?

Answer: OECD Guideline 421 (Reproductive/Developmental Toxicity Screening) provides a framework. Studies should administer MEA orally to rodents at escalating doses (e.g., 100–1000 mg/kg/day) over premating, gestation, and lactation phases. Endpoints include gonadal histopathology, mating behavior, embryo viability, and parturition outcomes. Comparative analysis with structurally similar esters (e.g., Diethylhexyl Adipate) can contextualize findings .

Advanced: How should researchers address contradictions in carcinogenicity data between this compound analogs like Di(2-ethylhexyl) Adipate (DEHA) and negative findings in rats?

Answer: Species-specific metabolic differences may explain discrepancies. DEHA induces liver tumors in mice but not rats due to variations in peroxisome proliferation receptor (PPAR) activation. For MEA, conduct chronic bioassays in both species, focusing on hepatic and renal endpoints. Include pharmacokinetic studies to compare hydrolysis rates and metabolite profiles. Dose-response modeling should account for saturation thresholds in esterase-mediated metabolism .

Basic: What safety protocols are recommended for handling this compound in laboratory environments?

Answer: Refer to safety data sheets (SDS) for hazard mitigation:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Work in fume hoods to avoid inhalation of aerosols.
  • Store in sealed containers away from oxidizers.
  • In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Emergency protocols should include GC-MS analysis of contaminated samples .

Advanced: What computational tools are available to predict the environmental persistence and bioaccumulation potential of this compound?

Answer: Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Molecular docking simulations can assess interactions with metabolic enzymes (e.g., carboxylesterases). Pair computational predictions with experimental validation via OECD 301B (Ready Biodegradability) and 305 (Bioaccumulation in Fish) assays .

Basic: How can researchers distinguish this compound from structurally similar esters (e.g., Diethyl Adipate) in mixed reaction products?

Answer: Employ hyphenated techniques like GC×GC-TOF/MS or LC-QTOF-MS for high-resolution separation. Characteristic fragmentation patterns (e.g., m/z 118 for adipic acid or m/z 89 for ethanol) aid identification. Differential scanning calorimetry (DSC) can also distinguish esters based on melting points (MEA: ~35°C; Diethyl Adipate: ~-20°C) .

Advanced: What mechanistic insights exist regarding the metabolic pathways of this compound in mammalian systems?

Answer: MEA is hydrolyzed by carboxylesterases into adipic acid and ethanol, which enter the tricarboxylic acid (TCA) cycle and alcohol dehydrogenase pathways, respectively. In vitro studies using hepatic microsomes can quantify hydrolysis rates. Knockout models (e.g., Ces1-deficient mice) may elucidate enzyme-specific contributions. Toxicokinetic models should integrate first-pass metabolism and renal excretion rates .

Advanced: How can in silico toxicology models supplement experimental data for this compound risk assessment?

Answer: QSAR models (e.g., TOPKAT, Derek Nexus) predict hepatotoxicity and mutagenicity based on ester functional groups. Molecular dynamics simulations assess binding affinities to nuclear receptors (e.g., PPARα). Cross-validate predictions with high-throughput screening (HTS) assays like Tox21 to prioritize in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.